Molecular Weight and Heavy Atom Count: 433953-26-5 vs. N-Benzyl Analog (446308-82-3)
The molecular weight of 5-bromo-N-(3,4-dichlorophenyl)-2-methoxybenzenesulfonamide (411.1 g/mol) is approximately 15% higher than that of the closely related N-benzyl analog 5-bromo-2-methoxy-N-(phenylmethyl)benzenesulfonamide (CAS 446308-82-3, MW: 356.23 g/mol) . This mass difference arises from the replacement of the N-benzyl group with the heavier N-(3,4-dichlorophenyl) moiety, which introduces two additional chlorine atoms and removes the benzylic methylene spacer. The higher molecular weight and halogen content directly impact lipophilicity (predicted LogP increase of approximately 0.8–1.2 units) and polar surface area, which are critical determinants of membrane permeability and protein binding in drug discovery campaigns [1].
| Evidence Dimension | Molecular weight and halogen composition |
|---|---|
| Target Compound Data | MW: 411.1 g/mol; halogen atoms: Br (×1), Cl (×2) |
| Comparator Or Baseline | N-benzyl-5-bromo-2-methoxybenzenesulfonamide (CAS 446308-82-3): MW: 356.23 g/mol; halogen atoms: Br (×1) |
| Quantified Difference | ΔMW = +54.87 g/mol (+15.4%); additional 2 Cl atoms vs. 0 Cl atoms in comparator |
| Conditions | Calculated from molecular formula; experimental confirmation by mass spectrometry pending |
Why This Matters
The 15% higher molecular weight and increased halogen content alter the compound's physicochemical profile sufficiently to affect logP, solubility, and off-target binding, making the N-benzyl analog an unsuitable surrogate in any SAR or pharmacokinetic study.
- [1] US Patent US8633196B2. Benzenesulfonamide compounds, method for synthesizing same, and use thereof in medicine as well as in cosmetics (TACE inhibitor SAR). Available at: https://patents.google.com/patent/US8633196B2/en (accessed 2026-04-30). View Source
